2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate
CAS No.: 959581-00-1
Cat. No.: VC3844450
Molecular Formula: C9H15Cl3N2O2
Molecular Weight: 289.6 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 959581-00-1 | 
|---|---|
| Molecular Formula | C9H15Cl3N2O2 | 
| Molecular Weight | 289.6 g/mol | 
| IUPAC Name | 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate | 
| Standard InChI | InChI=1S/C9H15Cl3N2O2/c10-9(11,12)6-16-8(15)14-3-1-7(5-13)2-4-14/h7H,1-6,13H2 | 
| Standard InChI Key | DBJJDXIDXIEGLK-UHFFFAOYSA-N | 
| SMILES | C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl | 
| Canonical SMILES | C1CN(CCC1CN)C(=O)OCC(Cl)(Cl)Cl | 
Introduction
Chemical Identity and Structural Features
2,2,2-Trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate belongs to the class of N-substituted piperidine carboxylates, characterized by a six-membered piperidine ring functionalized with an aminomethyl group at the 4-position and a trichloroethyl ester at the 1-position. The molecular formula is deduced as C₉H₁₅Cl₃N₂O₂, with a calculated molecular weight of 289.5 g/mol based on atomic composition .
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the aminomethyl group (-CH₂NH₂) occupying an equatorial position to minimize steric strain. The trichloroethyl ester moiety introduces significant steric bulk and electron-withdrawing effects, which influence both reactivity and solubility . X-ray crystallography data from analogous compounds, such as tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate , suggest that intramolecular hydrogen bonding between the amine and carbonyl groups may stabilize the structure.
Spectroscopic Characterization
While experimental spectral data for this specific compound are unavailable, predictions can be made from related molecules:
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¹H NMR: Expected signals include a triplet for the trichloroethyl methylene group (δ 4.5–5.0 ppm) and multiplet resonances for the piperidine protons (δ 1.5–3.5 ppm) .
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¹³C NMR: The carbonyl carbon of the ester should appear near δ 165 ppm, with the quaternary carbon of the trichloroethyl group resonating at δ 95–100 ppm .
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IR Spectroscopy: Strong absorption bands for the ester carbonyl (≈1720 cm⁻¹) and primary amine (≈3350 cm⁻¹) are anticipated .
 
Synthesis and Manufacturing Processes
The synthesis of 2,2,2-trichloroethyl 4-(aminomethyl)piperidine-1-carboxylate likely involves multi-step protocols similar to those used for fluorinated piperidines and tert-butyl-protected analogs .
Route 1: Esterification of Piperidine-1-Carboxylic Acid
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Intermediate Formation: React 4-(aminomethyl)piperidine with trichloroethyl chloroformate in the presence of a base (e.g., triethylamine) to form the ester .
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Purification: Column chromatography using hexane/ethyl acetate gradients to isolate the product .
 
Route 2: Reductive Amination
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Aldehyde Condensation: Treat 4-formylpiperidine-1-carboxylate with ammonia and sodium cyanoborohydride to introduce the aminomethyl group .
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Ester Exchange: Transesterify with 2,2,2-trichloroethanol under acidic conditions .
 
Physicochemical Properties
Predicted properties are derived from structurally related compounds :
| Property | Value/Prediction | 
|---|---|
| Boiling Point | 475–500°C (decomposes) | 
| Density | 1.45–1.55 g/cm³ | 
| Solubility in Water | <0.1 mg/mL (hydrophobic) | 
| pKa (amine) | 9.2–10.5 | 
| LogP (Octanol-Water) | 2.8–3.5 | 
The trichloroethyl group enhances lipid solubility, making the compound suitable for crossing biological membranes but challenging for aqueous processing .
Comparative Analysis with Related Compounds
| Compound | Solubility (mg/mL) | LogP | Therapeutic Use | 
|---|---|---|---|
| Ethyl 4-[(2-amino-4-chlorophenyl)amino] | 0.8 | 2.1 | Domperidone impurity | 
| tert-Butyl 4-aminomethylpiperidine | 1.2 | 1.8 | Intermediate | 
| This Compound | <0.1 | 3.2 | Investigational | 
The trichloroethyl ester confers higher LogP values compared to ethyl or tert-butyl analogs, suggesting improved membrane permeability but reduced aqueous solubility .
Future Research Directions
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Synthetic Optimization: Develop catalytic asymmetric methods to access enantiomerically pure forms .
 - 
Biological Profiling: Screen against cancer cell lines and neurological targets to identify lead applications.
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Stability Studies: Investigate hydrolytic degradation under physiological conditions to assess prodrug potential .
 
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